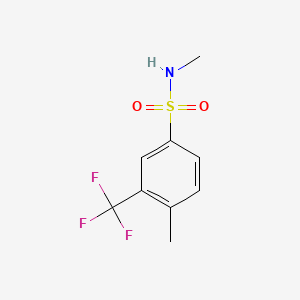

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2S/c1-6-3-4-7(16(14,15)13-2)5-8(6)9(10,11)12/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMMHYUYIURKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Benzenesulfonamide (B165840) Derivatives

The construction of the benzenesulfonamide scaffold is a well-documented process in organic synthesis, with two primary transformations being central to most approaches: the formation of the sulfonamide bond and the subsequent modification of the nitrogen atom.

Sulfonylation Reactions with Amine Precursors

The most prevalent method for the synthesis of benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine, triethylamine (B128534), or aqueous sodium hydroxide. The choice of solvent is broad, with dichloromethane, tetrahydrofuran, and diethyl ether being frequently employed.

The general reaction is as follows:

ArSO₂Cl + R¹R²NH + Base → ArSO₂NR¹R² + Base·HCl

The versatility of this reaction allows for the introduction of a wide array of substituents on both the aromatic ring (Ar) and the amine nitrogen (R¹ and R²). The reaction conditions can often be tuned to accommodate sensitive functional groups on either reactant.

| Amine Type | Base | Solvent | Typical Yield |

| Primary Aliphatic | Pyridine | Dichloromethane | High |

| Primary Aromatic | Triethylamine | Tetrahydrofuran | Moderate to High |

| Secondary Aliphatic | Sodium Hydroxide | Water/DCM (biphasic) | High |

N-Alkylation Strategies for Sulfonamide Nitrogen

Once the sulfonamide linkage is established, further functionalization can be achieved through N-alkylation. The sulfonamide proton is acidic and can be removed by a suitable base to generate a nucleophilic sulfonamidate anion. This anion can then react with an alkylating agent, such as an alkyl halide or sulfate, to introduce an alkyl group onto the nitrogen atom.

Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent often depends on the base and alkylating agent, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being common.

A recent development in N-alkylation involves the use of quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid methylating agents. This method offers high monoselectivity and avoids the use of toxic and carcinogenic methylating agents. organic-chemistry.org

| Alkylating Agent | Base | Solvent | Key Advantage |

| Methyl Iodide | Sodium Hydride | DMF | Strong base, fast reaction |

| Dimethyl Sulfate | Potassium Carbonate | Acetonitrile | Less hazardous than methyl iodide |

| Phenyl Trimethylammonium Iodide | Cesium Carbonate | Toluene (B28343) | High monoselectivity, safer reagent organic-chemistry.org |

Targeted Synthesis of 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide

The synthesis of this compound requires a multi-step approach that carefully controls the regiochemistry of the substituents on the benzene (B151609) ring. A plausible synthetic pathway begins with a commercially available starting material and proceeds through key intermediates.

Regioselective Functionalization of the Benzenesulfonamide Core

The desired substitution pattern of the target molecule, with methyl and trifluoromethyl groups at positions 4 and 3 respectively, necessitates a starting material that already possesses this arrangement or allows for its regioselective introduction. A logical starting point is 4-methyl-3-(trifluoromethyl)aniline (B146406). This aniline (B41778) derivative can be synthesized from 2-trifluoromethyl toluene through a nitration reaction to yield 4-nitro-2-trifluoromethyl toluene, followed by a reduction of the nitro group. chemicalbook.comgoogle.com

Once 4-methyl-3-(trifluoromethyl)aniline is obtained, it can be converted to the corresponding benzenesulfonyl chloride. This is typically achieved through a Sandmeyer-type reaction, which involves diazotization of the aniline with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid), followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst. google.com

Proposed Synthetic Route to Key Intermediate:

Nitration: 2-Trifluoromethyl toluene is nitrated using a mixture of nitric acid and sulfuric acid to regioselectively introduce a nitro group at the 4-position, yielding 4-nitro-2-trifluoromethyl toluene.

Reduction: The nitro group of 4-nitro-2-trifluoromethyl toluene is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid, affording 4-methyl-3-(trifluoromethyl)aniline. chemicalbook.com

Diazotization and Sulfonation: 4-Methyl-3-(trifluoromethyl)aniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with sulfur dioxide and copper(I) chloride to produce 4-methyl-3-(trifluoromethyl)benzenesulfonyl chloride.

Introduction and Manipulation of the Trifluoromethyl Group

The trifluoromethyl group is a key feature of the target molecule and is introduced early in the synthetic sequence through the use of 2-trifluoromethyl toluene as the starting material. The electron-withdrawing nature of the trifluoromethyl group influences the regioselectivity of subsequent electrophilic aromatic substitution reactions, such as nitration, directing the incoming nitro group primarily to the para position relative to the methyl group. This directing effect is crucial for establishing the correct substitution pattern on the benzene ring.

The trifluoromethyl group is generally robust and stable to the reaction conditions employed in the subsequent reduction, diazotization, and sulfonylation steps.

Optimization of Reaction Conditions and Yields

Sulfonamide Formation: The reaction of 4-methyl-3-(trifluoromethyl)benzenesulfonyl chloride with methylamine (B109427) is a critical step. To maximize the yield of the desired N-methylsulfonamide, an excess of methylamine can be used to act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, a stoichiometric amount of methylamine can be used in the presence of an external base like triethylamine or pyridine. The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control exothermicity and minimize side reactions. A one-pot amination following the formation of the sulfonyl chloride can be an efficient strategy. acs.orgprinceton.edu

N-Methylation: The final step involves the methylation of the N-methylsulfonamide to form the N,N-dimethylated product. As discussed in section 2.1.2, using a strong base like sodium hydride with methyl iodide in DMF is a classic and effective method. However, for improved safety and selectivity, the use of solid methylating agents like phenyl trimethylammonium iodide with a carbonate base in toluene could be explored. organic-chemistry.org Optimization of this step would involve screening different base-solvent combinations and reaction temperatures to achieve complete methylation without degradation of the product.

| Reaction Step | Key Parameters for Optimization | Potential Challenges |

| Sulfonamide Formation | Base, solvent, temperature, stoichiometry of amine | Formation of bis-sulfonated amine (if primary amine is used in excess) |

| N-Methylation | Base, methylating agent, solvent, temperature | Incomplete methylation, side reactions with other functional groups |

By carefully selecting the starting materials and optimizing the reaction conditions for each transformation, a viable and efficient synthetic route to this compound can be established.

Green Chemistry Principles in Synthetic Design and Process Development

The synthesis of complex molecules like this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use more environmentally benign substances. While a specific green synthesis for this exact compound is not widely documented, the principles can be applied to its constituent reaction steps: sulfonamide formation and trifluoromethylation.

Sustainable Sulfonamide Synthesis: Traditional methods for creating sulfonamides involve reacting sulfonyl chlorides with amines, often using organic bases in volatile organic solvents (VOCs). rsc.org Greener alternatives focus on eliminating these hazardous components. One approach involves conducting the synthesis in water, using an inorganic base like sodium carbonate, which acts as an acid scavenger. scilit.comsci-hub.se This method simplifies product isolation to mere filtration after acidification and can produce high yields and purity without extensive purification. rsc.org Another eco-friendly approach utilizes polyethylene (B3416737) glycol (PEG-400) as a recyclable, non-toxic solvent. sci-hub.se Furthermore, catalyst-free and solvent-free (neat) reaction conditions at room temperature represent an ideal green methodology, minimizing waste and energy usage. sci-hub.se

Sustainable Trifluoromethylation: The introduction of a trifluoromethyl (CF3) group typically requires harsh reagents that are often toxic or difficult to handle. advanceseng.com Modern sustainable methods aim to circumvent these issues. Visible-light-induced photocatalysis has emerged as a powerful tool, allowing for the trifluoromethylation of aryl halides under mild, room-temperature conditions. wikipedia.org These reactions often use more manageable CF3 sources, such as sodium trifluoromethanesulfinate (CF3SO2Na), also known as Langlois reagent, or trimethyl(trifluoromethyl)silane (TMSCF3). researchgate.netacs.org Such photocatalytic systems avoid the need for harsh conditions and toxic reagents, aligning with the core tenets of sustainable chemistry. advanceseng.com

The hypothetical application of these principles to the synthesis of this compound would involve a two-step process: first, the sustainable trifluoromethylation of a suitable 4-methylbenzenesulfonyl precursor, followed by a green-compliant sulfonylation of dimethylamine, or vice-versa.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Method |

|---|---|---|---|

| Sulfonamide Formation | Sulfonyl chloride and amine in VOC with organic base | Reaction in water with Na2CO3; or in PEG-400; or solvent-free conditions rsc.orgsci-hub.se | Eliminates hazardous solvents/bases, simplifies workup, reduces waste. |

| Trifluoromethylation | Harsh reagents (e.g., HF, strong bases) advanceseng.com | Visible-light photocatalysis with sources like CF3SO2Na or TMSCF3 wikipedia.orgresearchgate.net | Mild reaction conditions, higher functional group tolerance, improved safety profile. |

Chemical Reactivity and Derivatization Pathways of this compound

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the N,N-dimethylsulfonamide group, the trifluoromethyl group, and the substituted aromatic ring.

Reactions Involving the Sulfonamide Moiety (e.g., N-functionalization, S-oxidation)

The sulfonamide moiety in this specific compound exhibits limited reactivity due to its structural features.

N-functionalization: The nitrogen atom is tertiary, being bonded to two methyl groups and the sulfonyl group. Consequently, it lacks the acidic proton present in primary or secondary sulfonamides, rendering it unreactive towards typical N-alkylation or N-arylation reactions that are common derivatization pathways for other sulfonamides. acs.org

S-oxidation: The sulfur atom in a sulfonamide group is in the +6 oxidation state, which is its highest possible oxidation state. Therefore, it cannot be further oxidized.

N-S Bond Cleavage: While the sulfonamide bond is generally robust, it can be cleaved under specific, often harsh, reductive conditions. For instance, reagents like sodium dithionite (B78146) (Na2S2O4) have been shown to be effective at the reductive cleavage of N–S bonds in some contexts. whiterose.ac.uk This would break the molecule into an aminyl fragment and a sulfinic acid derivative, a transformation that is more degradative than synthetically useful for derivatization.

Transformations of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, but under specific conditions, it can serve as a handle for synthetic transformations. The strong carbon-fluorine bonds make its reactivity challenging, often requiring specialized reagents to achieve selective C–F bond cleavage. researchgate.net

Recent advances have enabled the conversion of aromatic CF3 groups into other functionalities. For example, defluorinative functionalization can transform the CF3 group into a methyl-dithioester. researchgate.net Another approach involves using an ortho-directing group to assist in the selective catalytic thiolation or azidation of a single C-F bond, converting the -CF3 group into a difluoromethylene (-CF2-) unit linked to a new heteroatom. researchgate.net Furthermore, treatment with strong Lewis acids like boron tribromide can facilitate C-F cleavage to form carbonyl groups, effectively converting the benzotrifluoride (B45747) into a ketone. tcichemicals.com These methods open pathways to a diverse range of derivatives that would be otherwise inaccessible. tcichemicals.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzenesulfonamide Ring

The reactivity of the benzene ring towards substitution is heavily influenced by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The ring in this compound is strongly deactivated towards electrophilic attack. wikipedia.org Both the N,N-dimethylsulfonamide group [-SO2N(CH3)2] and the trifluoromethyl group (-CF3) are powerful electron-withdrawing groups. youtube.com In electrophilic aromatic substitution, electron-withdrawing substituents deactivate the ring and direct incoming electrophiles to the meta position. wikipedia.orgyoutube.com Given the substitution pattern, the two available positions for substitution are ortho and meta to the -CF3 group. The strong deactivation implies that forcing conditions (e.g., high temperatures, strong acids) would be necessary for reactions like nitration or halogenation to proceed. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (NAS): In contrast to its deactivation in EAS, the presence of strong electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the ring. While the parent molecule does not have a leaving group, if a derivative such as 2-fluoro-4,N-dimethyl-3-trifluoromethyl-benzenesulfonamide were used, the ring would be highly susceptible to attack by nucleophiles. The electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. masterorganicchemistry.comyoutube.com The -CF3 group, in particular, is a strong activator for NAS reactions. masterorganicchemistry.com

Table 2: Predicted Regioselectivity of Aromatic Substitution Reactions

| Reaction Type | Ring Activity | Directing Effect of -CF3 | Directing Effect of -SO2N(CH3)2 | Predicted Outcome |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | meta-directing | meta-directing | Reaction is very slow; substitution, if forced, would occur at C5. |

| Nucleophilic Aromatic Substitution (NAS) | Strongly Activated (requires leaving group) | Activating | Activating | Reaction is favorable if a leaving group is present at an ortho or para position to an activating group. wikipedia.org |

Novel Rearrangement Reactions and Their Mechanisms

While no novel rearrangement reactions have been specifically reported for this compound, the sulfonamide functional group is known to participate in several classes of molecular rearrangements.

One notable example is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. In a suitable substrate, a nucleophilic part of a side chain attacks the aromatic ring, displacing the sulfonamide group. For this to occur with the target molecule, a side chain containing a nucleophile (e.g., -OH, -NH2) would need to be present on one of the methyl groups of the sulfonamide, which is not the case in the parent structure.

Another potential, though less direct, rearrangement is related to the Fischer-Hepp rearrangement . This reaction typically involves the acid-catalyzed rearrangement of an N-nitrosoaniline to a C-nitrosoaniline. If the N,N-dimethylsulfonamide were converted to an N-nitroso-N-methyl derivative, it is conceivable that under strong acid conditions, a migration of the nitroso group to the aromatic ring could occur, analogous to the Fischer-Hepp mechanism. whiterose.ac.uk Such reactions are speculative for this specific compound but highlight potential, underexplored transformation pathways for sulfonamide derivatives. acs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. indexcopernicus.com These methods are used to determine stable molecular structures, analyze electronic charge distribution, and understand chemical reactivity. mkjc.in

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For flexible molecules like many benzenesulfonamide (B165840) derivatives, which have rotatable bonds, conformational analysis is performed to identify the most stable conformers.

In studies of various benzenesulfonamide derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to optimize molecular geometries. indexcopernicus.comresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in a study on (2-Amino, 3-Amino, 4-Amino and 4-Hydrazino) benzene (B151609) sulfonamides, the optimized structural parameters were calculated using the B3LYP/6-31G(d,p) level of theory. indexcopernicus.com Similarly, the molecular structure of other sulfonamide-Schiff base derivatives has been optimized using DFT to compare with experimental X-ray diffraction data, often showing good agreement. nih.gov

Illustrative Data for a Generic Benzenesulfonamide Derivative:

Table 1: Representative Optimized Geometric Parameters for a Benzenesulfonamide Moiety| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | S-O (sulfonyl) | 1.43 - 1.47 Å |

| S-N (sulfonamide) | 1.63 - 1.68 Å | |

| S-C (benzene) | 1.76 - 1.80 Å | |

| Bond Angle | O-S-O | 118 - 122° |

| O-S-N | 106 - 110° | |

| C-S-N | 105 - 109° | |

| Dihedral Angle | C-C-S-N | Varies with conformation |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry used to predict the reactivity and electronic properties of molecules. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. mkjc.inresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mkjc.in In computational studies of sulfonamide derivatives, the HOMO and LUMO energies are calculated to understand their electronic behavior and potential for intermolecular interactions. For example, in a study of a sulfonamide-Schiff base derivative, the HOMO-LUMO energy gap was calculated to assess the molecule's charge transfer properties. nih.gov

Illustrative FMO Data for Benzenesulfonamide Derivatives:

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Benzenesulfonamides| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Amino-substituted Benzenesulfonamide | -6.2 to -6.8 | -1.1 to -1.5 | 4.7 to 5.7 |

| Nitro-substituted Benzenesulfonamide | -7.5 to -8.2 | -2.5 to -3.0 | 4.5 to 5.2 |

| Methoxy-substituted Benzenesulfonamide | -6.0 to -6.5 | -0.8 to -1.2 | 5.0 to 5.5 |

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques are used to simulate how a molecule interacts with its environment, such as a biological receptor or solvent molecules. These simulations are vital for drug discovery and materials science.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. tandfonline.com This method is extensively used for benzenesulfonamide derivatives, many of which are known enzyme inhibitors (e.g., of carbonic anhydrase). researchgate.net

Simulations involve placing the ligand (the sulfonamide derivative) into the binding site of the receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, docking studies on benzenesulfonamide derivatives targeting carbonic anhydrases have elucidated how the sulfonamide group coordinates with the zinc ion in the active site and how different substituents on the benzene ring interact with surrounding amino acid residues. researchgate.net

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules. nih.gov

For benzenesulfonamide inhibitors, MD simulations can confirm the stability of the interactions predicted by docking. researchgate.net By analyzing the trajectory of the simulation, researchers can calculate metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex. These simulations provide a more realistic model of the biological environment and can yield more accurate estimations of binding free energies. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. arkat-usa.orgnih.gov

These models are developed by calculating a set of molecular descriptors (numerical values that encode structural or electronic features) for a series of related compounds. These descriptors are then used to build a mathematical equation that can predict the activity or property of new, untested compounds. For benzenesulfonamides, QSAR studies have been used to model various activities, including enzyme inhibition and antibacterial effects. tandfonline.comnih.gov Descriptors can range from simple physicochemical properties like logP (lipophilicity) to more complex quantum chemical parameters. arkat-usa.orgresearchgate.net For example, a QSAR study on benzenesulfonamide derivatives' dissociation constant (pKa) successfully used physicochemical parameters like surface tension to build a predictive model. arkat-usa.orgresearchgate.net

Development of Predictive Models for Chemical Reactivity and Interactions

Predictive models are a cornerstone of modern computational chemistry, enabling researchers to forecast the behavior of molecules and prioritize experimental work. For compounds like 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, a key approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or chemical reactivity. tandfonline.combenthamdirect.comnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. tandfonline.combenthamdirect.com These models are built by aligning a set of structurally related molecules and calculating their steric and electrostatic fields. The variations in these fields are then correlated with differences in biological activity to generate a predictive model. For a series of benzenesulfonamide derivatives, such models can predict their inhibitory activity against specific enzymes, such as carbonic anhydrases or viral proteins. tandfonline.comnih.gov

The development of a predictive model for the reactivity of this compound and its analogs would typically involve the following steps:

Data Set Selection: A diverse set of benzenesulfonamide derivatives with experimentally determined reactivity or biological activity data is compiled.

Molecular Modeling: The three-dimensional structures of all compounds in the dataset, including this compound, are generated and optimized using computational methods like Density Functional Theory (DFT). mkjc.in

Alignment: The molecules are aligned based on a common structural scaffold.

Field Calculation: Steric and electrostatic fields (for CoMFA) or similarity indices based on properties like hydrophobicity, hydrogen bond donor/acceptor character (for CoMSIA) are calculated.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to correlate the calculated fields with the biological activity, resulting in a QSAR equation.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The resulting 3D-QSAR models can be visualized as contour maps, highlighting regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity. For instance, a map might indicate that a bulkier substituent at a particular position could enhance binding to a target protein.

Data-driven approaches and machine learning algorithms are also increasingly being used to develop predictive models for chemical reactivity. uvic.cachemrxiv.org These models can utilize a wider range of molecular descriptors and handle more complex relationships between structure and activity.

Table 1: Representative Statistical Parameters for a Hypothetical 3D-QSAR Model of Benzenesulfonamide Derivatives

| Parameter | CoMFA | CoMSIA | Description |

| q² (Cross-validated r²) | 0.625 | 0.645 | Indicates the internal predictive ability of the model. tandfonline.com |

| r² (Non-cross-validated r²) | 0.998 | 0.987 | Represents the goodness of fit of the model to the training data. tandfonline.com |

| r²_pred (External validation r²) | 0.837 | 0.698 | Measures the predictive power of the model on an external test set. tandfonline.com |

| F-statistic | 162.3 | 130.5 | Indicates the statistical significance of the regression model. benthamdirect.com |

| SEE (Standard Error of Estimate) | 0.090 | 0.095 | Represents the standard deviation of the residuals. benthamdirect.com |

This table presents typical statistical results from 3D-QSAR studies on benzenesulfonamide derivatives, illustrating the robustness and predictive power of such models. tandfonline.combenthamdirect.com

Analysis of Structural Descriptors for Chemical Behavior

The chemical behavior of this compound is intrinsically linked to its three-dimensional structure and electronic properties. The analysis of various structural descriptors provides a quantitative way to understand and predict this behavior. These descriptors can be calculated using a range of computational methods, from molecular mechanics to high-level quantum chemical calculations.

Key structural descriptors relevant to this compound include:

Electronic Descriptors: These descriptors relate to the distribution of electrons within the molecule and are critical for understanding its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the sulfonamide group and the fluorine atoms of the trifluoromethyl group are expected to be regions of negative potential, while the hydrogen atom of the sulfonamide group (if present, though in this case it is N,N-dimethylated) and regions near the aromatic protons would show positive potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mkjc.in

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge delocalization and hyperconjugative interactions. mkjc.in

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its connectivity and branching. They are often used in QSAR studies to correlate structure with physical and biological properties.

Quantum Chemical Descriptors: A wide range of properties can be calculated using quantum chemistry, including dipole moment, polarizability, and various reactivity indices. These descriptors provide a detailed picture of the molecule's electronic structure and its propensity to participate in different types of chemical reactions.

Table 2: Calculated Structural and Electronic Descriptors for a Representative Benzenesulfonamide Derivative

| Descriptor | Calculated Value | Significance |

| Geometric | ||

| S-O Bond Length | ~1.42 Å | Reflects the double bond character and is influenced by substituent effects. mkjc.in |

| C-S-N Bond Angle | ~107° | Defines the geometry around the sulfur atom. |

| Electronic | ||

| HOMO Energy | -7.5 eV | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical stability and reactivity. mkjc.in |

| Dipole Moment | ~4.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

This table provides examples of typical values for key descriptors calculated for benzenesulfonamide derivatives using computational methods. The exact values for this compound would require specific calculations.

Mechanistic Studies at the Molecular and Biomolecular Level in Vitro and Non Human Focus

Enzyme Inhibition Mechanism Characterization (in vitro Biochemical Studies)

To understand how 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide may function as an enzyme inhibitor, a series of in vitro biochemical assays would be required. The primary goal would be to determine the nature and specifics of its interaction with a target enzyme.

Kinetic studies are crucial for quantifying the potency and mechanism of an inhibitor. Standard assays would be performed to determine key kinetic parameters. The type of data that would be generated is illustrated in the table below.

Table 1: Hypothetical Kinetic Parameters for this compound Against a Target Enzyme

| Parameter | Description | Hypothetical Value |

|---|---|---|

| IC50 | The concentration of the compound that inhibits 50% of the enzyme's activity. | Not available |

| Ki | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | Not available |

| Mechanism of Inhibition | The mode by which the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive). | Not available |

Note: The values in this table are for illustrative purposes only, as specific experimental data for this compound is not currently available in published literature.

Identifying the precise location and nature of the interaction between this compound and its target enzyme is critical for understanding its mechanism. Techniques such as X-ray co-crystallography would be employed to visualize the compound within the enzyme's binding pocket. This would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding.

Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could further be used to confirm the binding affinity and thermodynamic profile of the interaction.

Molecular Interactions with Model Biological Macromolecules

Beyond a specific target enzyme, it is also important to understand if this compound interacts with other essential biological macromolecules. In vitro assays would be conducted to assess its binding to proteins and nucleic acids. For instance, techniques like fluorescence quenching assays could be used to study its interaction with model proteins such as bovine serum albumin (BSA), while circular dichroism or gel electrophoresis mobility shift assays could investigate its potential to bind to DNA.

Fundamental Biochemical Pathway Modulation Studies in Cell-Free Systems

Cell-free systems provide a powerful platform for studying the effect of a compound on a specific biochemical pathway without the complexities of a cellular environment. In such a system, the necessary enzymes and substrates for a particular pathway are reconstituted in vitro. The addition of this compound to this system would allow for a direct assessment of its ability to modulate the pathway's output. For example, if the compound targets an enzyme in a metabolic pathway, a cell-free assay could quantify the resulting changes in the concentrations of upstream substrates and downstream products.

Advanced Analytical and Characterization Methodologies

High-Resolution Spectroscopic Techniques for Elucidation of Novel Structures

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons on the trifluoromethyl-substituted benzene (B151609) ring would appear as a complex multiplet pattern due to spin-spin coupling. The methyl group attached to the nitrogen (N-CH₃) would likely appear as a singlet, as would the methyl group on the aromatic ring (4-CH₃).

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The trifluoromethyl (CF₃) group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons would show distinct signals in the downfield region, and their assignments could be aided by techniques such as HSQC and HMBC. The carbon atoms of the N-methyl and the aromatic methyl groups would appear in the upfield region.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, a single sharp signal is expected for the CF₃ group, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to a benzene ring.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.8-8.2 | m | Aromatic CH |

| ¹H | ~2.8 | s | N-CH₃ |

| ¹H | ~2.5 | s | 4-CH₃ |

| ¹³C | ~140-145 | s | C-S |

| ¹³C | ~120-135 | q | C-CF₃ |

| ¹³C | ~125-140 | d | Aromatic CH |

| ¹³C | ~123 (q, J ≈ 272 Hz) | q | CF₃ |

| ¹³C | ~40 | q | N-CH₃ |

| ¹³C | ~20 | q | 4-CH₃ |

| ¹⁹F | ~ -63 | s | CF₃ |

Note: These are predicted values based on analogous compounds and may not represent exact experimental data.

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the S-N bond and the loss of the SO₂ group. The trifluoromethyl group and the dimethylamino group would also lead to characteristic fragment ions.

Predicted Mass Spectrometry Data

| Technique | Predicted m/z | Possible Fragment |

| HRMS (ESI+) | [M+H]⁺ | Intact Molecule |

| MS/MS | [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| MS/MS | [M+H - N(CH₃)₂]⁺ | Loss of dimethylamino group |

| MS/MS | [CF₃C₆H₃CH₃SO₂]⁺ | Fragment containing the benzene ring |

Note: The predicted m/z values are based on the expected fragmentation patterns.

Single-Crystal X-ray Diffraction for Solid-State Structural Insights

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound. While no specific crystallographic data for this compound has been publicly reported, analysis of related sulfonamide structures suggests that the geometry around the sulfur atom would be tetrahedral. The orientation of the aromatic ring and the dimethylamino group relative to the sulfonyl group would be of particular interest.

Advanced Chromatographic Separation Techniques (e.g., 2D-LC, HPLC-NMR coupling)

Advanced chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the separation and quantification of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation.

Two-Dimensional Liquid Chromatography (2D-LC): For complex samples containing closely related impurities, 2D-LC can offer enhanced resolution by employing two different separation mechanisms.

HPLC-NMR Coupling: This powerful hyphenated technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, enabling rapid structural elucidation of separated components without the need for offline collection and preparation.

Electrochemical Characterization (for reaction mechanisms or stability studies)

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of this compound. These studies can provide insights into its electronic structure and potential metabolic pathways involving electron transfer reactions. The electrochemical behavior of benzenesulfonamides has been investigated, often focusing on their reductive or oxidative degradation. Such studies can be relevant for understanding the compound's stability and its potential for electrochemical synthesis or degradation.

Quantitative Analysis in Complex Research Matrices (e.g., in vitro reaction mixtures)

Accurate and sensitive quantitative analysis of this compound in complex matrices, such as in vitro reaction mixtures, is crucial for pharmacological and metabolic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, is the gold standard for quantitative analysis. This technique offers high selectivity and sensitivity, allowing for the detection and quantification of the compound at very low concentrations. The development of a robust LC-MS method would involve optimizing the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ions for MRM transitions.

Emerging Applications in Chemical Sciences Non Clinical/non Biological

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Benzenesulfonamide (B165840) derivatives containing a trifluoromethyl group are recognized as versatile intermediates in the synthesis of a wide array of complex organic molecules. chemimpex.comchemimpex.com The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making trifluoromethyl-containing building blocks highly valuable in the creation of new compounds. nbinno.com

The sulfonamide functional group in these intermediates allows for a variety of chemical transformations, enabling the construction of more intricate molecular architectures. chemimpex.com This versatility has led to their use in the development of both pharmaceutical and agrochemical products. chemimpex.comchemimpex.com For instance, trifluoromethyl-benzenesulfonamide scaffolds serve as key precursors in the synthesis of various bioactive molecules. chemimpex.commdpi.com Their stability and reactivity make them ideal starting points for multi-step synthetic pathways.

A notable example showcasing the utility of a related sulfonamide intermediate is in the synthesis of dual BCL-xL and BCL-w degraders. While not the exact compound, a structurally similar sulfonamide was employed as a key intermediate in a multi-step synthesis to produce these complex bioactive molecules. This highlights the role of the sulfonamide moiety as a versatile anchor point for further chemical modifications in the construction of sophisticated molecular structures.

The general synthetic utility of trifluoromethyl-benzenesulfonamides is summarized in the table below:

| Application Area | Role of Trifluoromethyl-Benzenesulfonamide | Key Features |

| Pharmaceutical Synthesis | Intermediate for bioactive molecules | Enhances metabolic stability and lipophilicity |

| Agrochemical Synthesis | Precursor for herbicides and fungicides | Provides chemical stability and desired bioactivity |

| Complex Molecule Synthesis | Versatile building block | Allows for diverse functionalization |

Development of Chemical Probes or Tools for Fundamental Research in Chemical Biology (in vitro applications)

Chemical probes are essential tools for dissecting complex biological processes at the molecular level. The development of novel probes with high selectivity and sensitivity is a continuous endeavor in chemical biology. The sulfonamide scaffold has been successfully incorporated into fluorescent probes for in vitro applications.

For example, sulfonamide-containing naphthalimide derivatives have been synthesized and evaluated as fluorescent probes for imaging tumor cells in vitro. chemimpex.com These probes demonstrated low cytotoxicity and were effectively taken up by melanoma cells, providing clear fluorescent images. This research underscores the potential of the sulfonamide moiety to be a key component in the design of sophisticated molecular tools for cellular imaging.

While direct examples utilizing “4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide” in in vitro probes are not extensively documented, its structural features suggest its potential in this area. The trifluoromethyl group can enhance the photophysical properties of a fluorophore and improve its cellular uptake. The sulfonamide group provides a convenient handle for attaching the benzenesulfonamide core to a fluorescent reporter or a recognition motif.

The potential design of an in vitro chemical probe based on a trifluoromethyl-benzenesulfonamide scaffold could involve the components outlined in the following table:

| Probe Component | Potential Role of Trifluoromethyl-Benzenesulfonamide | Desired Property |

| Fluorophore | Can be attached to the sulfonamide group | Bright and photostable fluorescence |

| Recognition Moiety | Can be linked to the aromatic ring or sulfonamide | Specific binding to a biological target |

| Linker | Connects the fluorophore and recognition moiety | Optimal spacing and flexibility |

Potential Applications in Materials Science and Polymer Chemistry

The introduction of trifluoromethyl groups into polymers and other materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. chemimpex.com 4-(Trifluoromethyl)benzenesulfonamide and its derivatives are being explored for their potential in creating advanced materials. chemimpex.com

In the realm of polymer chemistry, sulfonamide-containing monomers can be utilized to synthesize functional polymers. For instance, poly(arylene ether)s featuring a pendant diethyl sulfonamide group have been prepared through nucleophilic aromatic substitution reactions. researchgate.net While this example does not use the exact title compound, it demonstrates the principle of incorporating sulfonamide moieties into polymer backbones to modify their properties. The resulting polymers often exhibit unique solubility characteristics and can serve as platforms for further functionalization. researchgate.net

The trifluoromethyl group is known to enhance the performance of materials used in electronic applications. The incorporation of trifluoromethyl-benzenesulfonamide units into the structure of organic light-emitting diode (OLED) materials or other functional polymers could lead to improved device efficiency and longevity.

The potential contributions of trifluoromethyl-benzenesulfonamide derivatives to materials science are summarized below:

| Material Type | Potential Application | Property Enhancement |

| Functional Polymers | Membranes, coatings | Increased thermal and chemical resistance |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Improved charge transport and stability |

| Advanced Composites | High-performance materials | Enhanced mechanical and thermal properties |

Catalytic Applications or Ligand Design for Metal Coordination

The sulfonamide group possesses coordinating properties and can act as a ligand for transition metals. The design of novel ligands is crucial for the development of new catalysts with enhanced activity and selectivity. While the direct application of “this compound” in catalysis is not well-documented, the broader class of arylsulfonamides has been investigated in coordination chemistry.

For example, quinolinyl arylsulfonamides have been used to create bidentate ligands that coordinate with various transition metals. morressier.com These metal complexes have potential applications in catalysis, such as transfer hydrogenation reactions. morressier.com The electronic properties of the arylsulfonamide ligand can be tuned by introducing different substituents on the aryl ring, which in turn influences the catalytic activity of the metal center. morressier.com

The presence of the electron-withdrawing trifluoromethyl group in “this compound” would be expected to modulate the electron density on the sulfonamide nitrogen and the aromatic ring, thereby influencing its coordination behavior and the properties of any resulting metal complexes. Organosulfonate ligands, which are structurally related to sulfonamides, have also been employed in the design of water-oxidation catalysts, demonstrating the utility of sulfur-based functional groups in catalytic systems. nih.gov

The potential roles of trifluoromethyl-benzenesulfonamide derivatives in catalysis are outlined in the following table:

| Catalytic System | Potential Role of Trifluoromethyl-Benzenesulfonamide | Potential Advantage |

| Homogeneous Catalysis | As a ligand for transition metal catalysts | Tuning of electronic and steric properties of the catalyst |

| Asymmetric Catalysis | As a chiral ligand scaffold | Enantioselective transformations |

| Organocatalysis | As a precursor for organocatalysts | Activation of substrates through non-covalent interactions |

Future Research Directions and Unexplored Avenues

Development of Novel Cascade Reactions and Multi-Component Synthesis Strategies

The synthesis of complex molecules like 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide traditionally relies on sequential, multi-step processes. However, the future of its synthesis and the creation of its derivatives lies in the development of more efficient and elegant cascade reactions and multi-component reactions (MCRs). These approaches offer significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular complexity from simple precursors.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. For the synthesis of functionalized benzenesulfonamides, future research could focus on designing cascade sequences that build the core structure and introduce the trifluoromethyl and dimethylamino functionalities in a highly controlled manner. For instance, a cascade reaction could be envisioned that starts with a simple benzene (B151609) derivative and, through a series of orchestrated bond formations, yields the desired product without the need for isolating intermediates.

Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, represent another powerful tool. The development of novel MCRs for the synthesis of trifluoromethylated aromatic compounds is an active area of research. acs.orgresearchgate.netrsc.orgnih.gov Future strategies for synthesizing analogs of this compound could involve the design of an MCR that brings together a trifluoromethyl-containing building block, a sulfonating agent, and an amine source in one pot. A potential MCR approach is outlined in the table below.

| Reaction Type | Potential Reactants | Potential Advantages |

| Cascade Reaction | A suitably substituted benzene ring with precursors for the sulfonyl and amino groups. | High atom economy, reduced purification steps, increased efficiency. |

| Multi-Component Reaction | A trifluoromethylated aryl precursor, a source of sulfur dioxide, and dimethylamine. | Rapid assembly of complex structures, access to diverse analogs. |

The exploration of visible-light-induced three-component reactions involving α-trifluoromethyl alkenes also presents a promising direction for creating structurally diverse molecules. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. eurekalert.orgarxiv.orgnih.govrjptonline.org For a compound like this compound, these computational tools can be leveraged in two primary areas: the design of novel derivatives with desired properties and the prediction of optimal reaction conditions for their synthesis.

Furthermore, machine learning is becoming increasingly adept at predicting the outcomes of chemical reactions. arxiv.orgnih.govrjptonline.orgresearchgate.net By analyzing extensive reaction databases, ML models can identify patterns and correlations that are not immediately obvious to human chemists. This predictive power can be harnessed to optimize the synthesis of this compound, suggesting the ideal catalysts, solvents, and temperature conditions to maximize yield and minimize byproducts. This not only accelerates the research and development process but also contributes to more sustainable chemical practices. A 5-fold cross-validation study has shown that a trained model can assign the major product rank 1 in 71.8% of cases. nih.govresearchgate.net

| AI/ML Application | Potential Impact on Research | Example |

| Compound Design | Accelerated discovery of new molecules with tailored properties. | Designing novel sulfonamide derivatives with enhanced biological activity. nih.govrsc.org |

| Reaction Prediction | Optimization of synthetic routes, leading to higher yields and reduced waste. | Predicting the optimal catalyst for the trifluoromethylation step. |

Exploration of Undiscovered Chemical Space and Novel Reaction Mechanisms

The concept of "chemical space" encompasses all possible molecules and their properties. A significant portion of this space remains unexplored, holding the potential for the discovery of compounds with unprecedented functionalities. For sulfonamide derivatives, particularly those incorporating a trifluoromethyl group, there is a vast and largely untapped chemical space to be investigated. rsc.orgresearchgate.net

Future research will likely focus on the synthesis of novel analogs of this compound that venture into this uncharted territory. This could involve the introduction of new functional groups, the creation of more complex polycyclic structures, or the exploration of different substitution patterns on the aromatic ring. The goal is to create molecules with unique three-dimensional shapes and electronic properties that could lead to new applications.

A key aspect of exploring new chemical space is the development of novel reaction mechanisms. The direct C-H trifluoromethylation of aromatic compounds is a field of intense research, with ongoing efforts to discover milder and more selective methods. researchgate.netnih.govrsc.org Unraveling new mechanisms for these transformations will be crucial for the efficient synthesis of trifluoromethylated benzenesulfonamides. For instance, recent studies have explored the role of electron transfer in copper-mediated C(sp²)−H trifluoromethylation, suggesting that the reaction mechanism can be substrate-dependent. researchgate.net Understanding these nuances will allow for more precise control over the synthesis of compounds like this compound.

| Area of Exploration | Research Focus | Potential Outcome |

| Undiscovered Chemical Space | Synthesis of novel, structurally complex sulfonamide derivatives. rsc.orgresearchgate.net | Discovery of compounds with unique properties and applications. |

| Novel Reaction Mechanisms | Investigation of new pathways for C-H trifluoromethylation and sulfonation. researchgate.netnih.govrsc.org | More efficient and selective synthetic methods. |

Interdisciplinary Research at the Interface of Organic Chemistry, Physical Chemistry, and Materials Science

The future of chemical research is increasingly interdisciplinary. The unique properties of this compound, stemming from its combination of a sulfonamide group and a trifluoromethylated aromatic ring, make it an interesting candidate for study at the intersection of organic chemistry, physical chemistry, and materials science.

In physical chemistry, detailed studies of the photophysical properties of trifluoromethylated benzenes could reveal novel applications in areas such as organic electronics or sensor technology. nih.govchemeo.comwikipedia.org The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic structure of the aromatic ring, potentially leading to interesting fluorescence or charge-transport properties.

In the field of materials science, sulfonamide-containing polymers and materials are being explored for a variety of applications, including as smart antibacterial materials. nsf.govnih.gov The incorporation of this compound or its derivatives into polymer backbones could lead to the development of new materials with tailored properties, such as enhanced thermal stability, specific optical properties, or biological activity. The interdisciplinary approach of combining organic synthesis with materials science and physical chemistry will be essential for unlocking the full potential of this class of compounds.

| Discipline | Area of Investigation | Potential Application |

| Physical Chemistry | Photophysical and electronic properties of trifluoromethylated benzenesulfonamides. | Organic light-emitting diodes (OLEDs), sensors. |

| Materials Science | Incorporation into polymers and other materials. nsf.govnih.gov | Advanced functional materials with tailored properties. |

Q & A

Q. Basic Research Focus

- Kinetic Assays : Measure inhibition constants (Ki) via spectrophotometric assays using purified enzymes (e.g., carbonic anhydrase).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes .

- Molecular Docking : AutoDock Vina predicts binding poses, prioritizing residues near the sulfonamide group for mutagenesis studies .

How can researchers address discrepancies in biological activity data across studies?

Advanced Research Focus

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for in vitro assays to ensure reproducibility.

- Impurity Profiling : Use LC-MS to identify by-products (e.g., hydrolyzed sulfonamides) that may skew activity .

- Meta-Analysis : Cross-reference PubChem BioAssay data to identify trends in structure-activity relationships .

What strategies improve reaction yields in N-alkylation steps during synthesis?

Q. Advanced Research Focus

- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance nucleophilicity of dimethylamine.

- Catalysis : Employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate alkylation .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, achieving >85% yield .

How do substituents like trifluoromethyl influence the compound’s pharmacokinetic properties?

Q. Basic Research Focus

- Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability (measured via PAMPA assays).

- Metabolic Stability : Cytochrome P450 inhibition assays reveal reduced oxidative metabolism due to electron-withdrawing effects .

- Protein Binding : Surface plasmon resonance (SPR) shows higher serum albumin affinity compared to non-fluorinated analogs .

What crystallographic challenges arise with this compound, and how are they resolved?

Q. Advanced Research Focus

- Disorder in Trifluoromethyl Groups : Use SHELXL’s PART指令 to model disorder over multiple sites, refining occupancy ratios .

- Twinned Crystals : Implement twin refinement in PLATON to deconvolute overlapping diffraction patterns .

- Low Resolution : Apply charge-flipping algorithms in SHELXD for ab initio phasing when resolution exceeds 1.2 Å .

How can unexpected by-products be characterized and mitigated during synthesis?

Q. Advanced Research Focus

- By-Product Identification : LC-MS/MS and HRMS differentiate isomers (e.g., regioisomeric sulfonamides) .

- Reaction Quenching : Rapid cooling (-78°C) after sulfonylation prevents retro-aldol side reactions.

- Mechanistic Studies : In situ IR spectroscopy tracks intermediate formation, enabling real-time adjustment of stoichiometry .

What are best practices for validating the compound’s stability under physiological conditions?

Q. Basic Research Focus

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze degradation via UPLC.

- Light Sensitivity : ICH Q1B guidelines recommend UV-vis spectroscopy to assess photolytic decomposition .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced Research Focus

- Bioisosteric Replacement : Substitute trifluoromethyl with pentafluorosulfanyl to enhance binding entropy (ΔS).

- Pharmacophore Mapping : Generate 3D-QSAR models using CoMFA to prioritize substituents at the 4-N position .

- Toxicity Screening : Zebrafish embryo assays evaluate developmental toxicity of derivatives, linking substituents to safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.